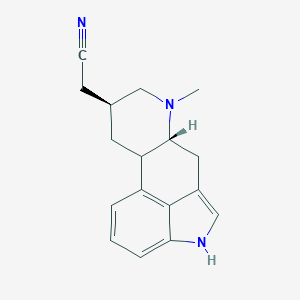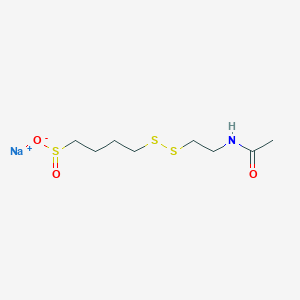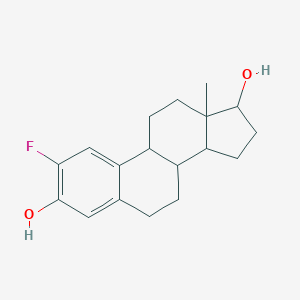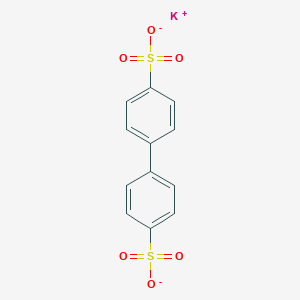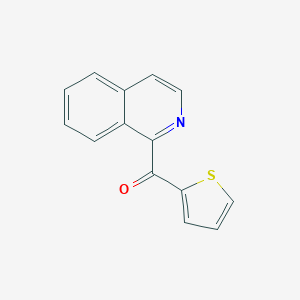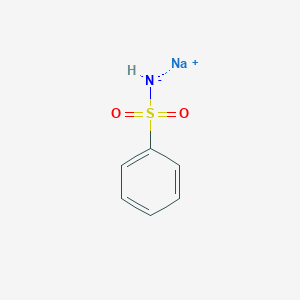![molecular formula C18H28O8Sn B231101 5(4H)-Isoxazolone, 4-[(4-methoxyphenyl)methylene]-3-methyl- CAS No. 17975-46-1](/img/structure/B231101.png)
5(4H)-Isoxazolone, 4-[(4-methoxyphenyl)methylene]-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5(4H)-Isoxazolone, 4-[(4-methoxyphenyl)methylene]-3-methyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as ‘isoxazole’ and is a heterocyclic organic compound containing an oxygen atom and a nitrogen atom in its ring structure. In
Mechanism Of Action
The mechanism of action of 5(4H)-Isoxazolone, 4-[(4-methoxyphenyl)methylene]-3-methyl- is not fully understood. However, it is believed that the compound exerts its biological effects by inhibiting certain enzymes and signaling pathways in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. It has also been reported to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in cellular defense against oxidative stress.
Biochemical And Physiological Effects
The biochemical and physiological effects of 5(4H)-Isoxazolone, 4-[(4-methoxyphenyl)methylene]-3-methyl- have been studied extensively. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, it has been reported to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages And Limitations For Lab Experiments
One of the advantages of using 5(4H)-Isoxazolone, 4-[(4-methoxyphenyl)methylene]-3-methyl- in lab experiments is its potential to target multiple signaling pathways and enzymes, making it a versatile compound for studying various biological processes. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on 5(4H)-Isoxazolone, 4-[(4-methoxyphenyl)methylene]-3-methyl-. One direction is to further investigate its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its effects on the gut microbiome and its potential use in the treatment of gastrointestinal disorders. In addition, more research is needed to fully understand its mechanism of action and to develop more potent and selective analogs of the compound for use in various applications.
In conclusion, 5(4H)-Isoxazolone, 4-[(4-methoxyphenyl)methylene]-3-methyl- is a promising compound with potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and develop more effective analogs for use in various applications.
Synthesis Methods
The synthesis of 5(4H)-Isoxazolone, 4-[(4-methoxyphenyl)methylene]-3-methyl- can be achieved by several methods. One of the most common methods is the reaction between 4-methoxybenzaldehyde and 3-methyl-5-phenylisoxazole. This reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as ethanol. The product is then purified by recrystallization to obtain a pure compound.
Scientific Research Applications
5(4H)-Isoxazolone, 4-[(4-methoxyphenyl)methylene]-3-methyl- has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, it has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
17975-46-1 |
|---|---|
Product Name |
5(4H)-Isoxazolone, 4-[(4-methoxyphenyl)methylene]-3-methyl- |
Molecular Formula |
C18H28O8Sn |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
4-[(4-methoxyphenyl)methylidene]-3-methyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C12H11NO3/c1-8-11(12(14)16-13-8)7-9-3-5-10(15-2)6-4-9/h3-7H,1-2H3 |
InChI Key |
BDRUBILCCDSZIW-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=O)C1=CC2=CC=C(C=C2)OC |
Canonical SMILES |
CC1=NOC(=O)C1=CC2=CC=C(C=C2)OC |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




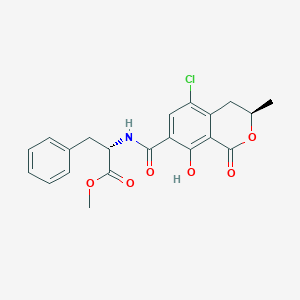
![Tetramethyl indolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate](/img/structure/B231025.png)
